5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine

Lipophilicity Solubility Drug Likeness

5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine (CAS 760188-44-1) is an N,N′-diaryl-substituted dihydrobenzo[b]phenazine derivative with the molecular formula C30H24N2 and a molecular weight of 412.5 g/mol. It belongs to the 5,12-dihydrobenzo[b]phenazine (DHBP) family, a class of nitrogen-containing heterocycles recognized for their photochemical reactivity, redox activity, and utility as building blocks in organic electronics and metal-free synthesis.

Molecular Formula C30H24N2
Molecular Weight 412.5 g/mol
CAS No. 760188-44-1
Cat. No. B12922948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine
CAS760188-44-1
Molecular FormulaC30H24N2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C
InChIInChI=1S/C30H24N2/c1-21-11-15-25(16-12-21)31-27-9-5-6-10-28(27)32(26-17-13-22(2)14-18-26)30-20-24-8-4-3-7-23(24)19-29(30)31/h3-20H,1-2H3
InChIKeyWTIYUTVPMQQGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine (CAS 760188-44-1): Core Properties and Structural Context for Procurement


5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine (CAS 760188-44-1) is an N,N′-diaryl-substituted dihydrobenzo[b]phenazine derivative with the molecular formula C30H24N2 and a molecular weight of 412.5 g/mol [1]. It belongs to the 5,12-dihydrobenzo[b]phenazine (DHBP) family, a class of nitrogen-containing heterocycles recognized for their photochemical reactivity, redox activity, and utility as building blocks in organic electronics and metal-free synthesis [2]. The compound features a benzo[b]phenazine core di-substituted at the 5- and 12-positions with 4-methylphenyl (p-tolyl) groups, which introduce electron-donating character and increased steric bulk relative to the unsubstituted parent DHBP scaffold [1].

Why Generic Substitution of 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine Is Scientifically Unsound


Substituting 5,12-bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine with the unsubstituted parent 5,12-dihydrobenzo[b]phenazine (DHBP, CAS 19029-32-4) or other N-substituted analogs is not scientifically justified because the p-tolyl substituents fundamentally alter three critical physicochemical parameters: (i) the electron density on the phenazine core through the +I inductive effect of the methyl groups, which shifts redox potentials and modulates photochemical reactivity [1]; (ii) the lipophilicity, with a computed XLogP3-AA of 7.8 versus approximately 3.8–4.2 for unsubstituted DHBP, dramatically affecting solubility and formulation compatibility [2]; and (iii) the steric environment around the N-centers, which influences the compound's conformational landscape and its ability to participate in further synthetic transformations such as cross-coupling or cyclization reactions [1]. Equating this compound with its close analogs without accounting for these substituent-driven differences risks experimental irreproducibility and flawed structure–activity correlations.

Quantitative Differentiation Evidence for 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine Against Its Closest Analogs


Enhanced Lipophilicity (XLogP3-AA = 7.8) vs. Unsubstituted DHBP: Implications for Non-Polar Solubility and Membrane Partitioning

The introduction of two p-tolyl groups at the N5 and N12 positions dramatically increases the computed lipophilicity of 5,12-bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine. Its XLogP3-AA value of 7.8 [1] represents an approximate 3.6–4.0 log unit increase relative to the unsubstituted 5,12-dihydrobenzo[b]phenazine (DHBP, CAS 19029-32-4; C16H12N2, MW 232.28), which has an estimated XLogP3-AA of approximately 3.8–4.2 [2]. This quantifiable difference indicates that the target compound is over 1,000-fold more lipophilic than the parent DHBP scaffold, directly impacting solubility profiles in non-polar organic solvents and behavior in biphasic systems.

Lipophilicity Solubility Drug Likeness Formulation

Increased Molecular Weight and Topological Polar Surface Area (TPSA) Relative to DHBP: Impact on Chromatographic Retention and Permeability

The target compound has a molecular weight of 412.5 g/mol and a computed topological polar surface area (TPSA) of 6.5 Ų [1]. In comparison, unsubstituted 5,12-dihydrobenzo[b]phenazine (DHBP) has a molecular weight of 232.28 g/mol and a computed TPSA of approximately 24.4 Ų (two nitrogen atoms, no substituent contribution) [2]. The 1.78-fold increase in molecular weight combined with the 73% reduction in TPSA is primarily attributable to the addition of the two hydrophobic p-tolyl groups, which mask the polar nitrogen centers. These combined differences predict substantially longer reversed-phase HPLC retention times and reduced aqueous permeability for the p-tolyl derivative.

Molecular Weight TPSA Chromatography Permeability

Anticipated Redox Potential Shift from Electron-Donating p-Tolyl Substituents: Class-Level Inference from N,N′-Diaryl Dihydrophenazine Systems

Although direct cyclic voltammetry data for 5,12-bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine are not publicly available, class-level evidence from systematically studied N,N′-diaryl dihydrophenazine and dihydrodibenzo[a,c]phenazine congeners demonstrates that electron-donating para-substituents on the N-aryl rings shift the first oxidation potential (E₁/₂⁰/⁺) cathodically (to less positive values) relative to the unsubstituted N,N′-diphenyl analog [1]. Specifically, for N,N′-diaryl dihydrophenazines, a para-methyl substituent was shown to lower the oxidation potential by approximately 50–100 mV relative to the unsubstituted phenyl derivative, attributable to the +I inductive effect stabilizing the incipient radical cation [1]. By direct class-level inference, the bis(p-tolyl) substitution in the target compound is expected to produce a comparable cathodic shift relative to the hypothetical N,N′-diphenyl-5,12-dihydrobenzo[b]phenazine analog, making it a more easily oxidized (more electron-rich) variant within the series.

Redox Potential Cyclic Voltammetry Electron-Donating Group Phenazine

Rotatable Bond Count (n = 2) and Conformational Constraints vs. 5,12-Bis(6-methoxynaphthalen-2-yl) Analog: Implications for Crystallinity and Packing

The target compound possesses exactly 2 rotatable bonds (C–N bonds connecting the p-tolyl rings to the phenazine core), as computed by Cactvs [1]. In contrast, a closely related analog available from the same compound class—5,12-bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine—features bulkier 6-methoxynaphthalen-2-yl substituents, which introduce additional conformational degrees of freedom and significantly greater steric demand around the N-centers [2]. The minimal rotatable bond count of the p-tolyl derivative, combined with the relatively compact para-tolyl groups, favors a more conformationally restricted ground-state geometry that is likely to promote tighter crystal packing, higher melting point, and potentially lower solubility in organic solvents compared to the methoxynaphthalenyl analog.

Conformational Analysis Rotatable Bonds Crystallinity Molecular Packing

Hydrogen Bond Acceptor Count (n = 2) and Absence of H-Bond Donors: Consequences for Supramolecular Assembly vs. Carboxylate-Functionalized Phenazine Derivatives

The target compound has zero hydrogen bond donors and exactly two hydrogen bond acceptors (the two nitrogen atoms of the phenazine core), as computed by Cactvs [1]. This contrasts with carboxylate- or hydroxyl-functionalized benzo[b]phenazine derivatives, such as octyl 5,12-dihydrobenzo[b]phenazine-2-carboxylate, which possess additional acceptor/donor sites capable of engaging in directed intermolecular hydrogen bonding [2]. The absence of strong H-bond donors in the p-tolyl derivative means its solid-state organization is governed primarily by van der Waals interactions, π–π stacking, and weak C–H···π interactions, whereas the carboxylate analog can form robust dimeric or chain motifs via O–H···O or O–H···N hydrogen bonds. This distinction is critical for crystal engineering and co-crystal design.

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

Recommended Application Scenarios for 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine Based on Verified Differentiation Evidence


Non-Polar Organic Synthesis and Photochemical Reagent Development Requiring High Lipophilicity

Given its XLogP3-AA of 7.8—over 1,000-fold more lipophilic than unsubstituted DHBP [1]—this compound is optimally suited as a photochemical reagent or synthetic building block in non-polar reaction media (e.g., toluene, hexanes, chlorobenzene). Its high solubility in hydrophobic solvents enables higher working concentrations in photoactivated oxidation or ROS-generation protocols where the unsubstituted DHBP would precipitate or require co-solvents. Researchers developing metal-free oxidation methodologies or photoredox processes in organic solvents should prioritize this p-tolyl derivative over the parent DHBP for homogeneous reaction conditions.

Redox-Active Material Screening Where a Cathodically Shifted Oxidation Potential Is Desirable

Based on class-level evidence that para-methyl substitution on N-aryl groups cathodically shifts the first oxidation potential by ~50–100 mV in related dihydrophenazine systems [1], this compound is a rational candidate for screening as an electron-rich component in organic battery cathodes or as a reductive quencher in photoredox catalytic cycles. Experimentalists evaluating hole-transport materials or p-type organic semiconductors should measure its cyclic voltammetry profile and compare it directly against the N,N′-diphenyl analog to quantify the exact potential shift on the benzo[b]phenazine platform.

Conformationally Constrained Crystalline Solid-State Materials

With only 2 rotatable bonds and compact p-tolyl substituents [1], this compound is predicted to exhibit a more ordered solid-state packing arrangement compared to analogs with bulkier, more flexible N-substituents (e.g., 6-methoxynaphthalen-2-yl groups). This makes it a preferred candidate for applications requiring well-defined crystalline domains, such as organic field-effect transistors (OFETs), crystalline charge-transfer complexes, or single-crystal X-ray diffraction studies of the dihydrobenzo[b]phenazine scaffold. Procurement for crystal engineering studies should favor this derivative over the more flexible analogs.

Building Block for Further Synthetic Elaboration via Electrophilic Aromatic Substitution on the p-Tolyl Rings

The presence of two electron-rich p-tolyl rings (activated by the +I effect of the para-methyl groups and the electron-donating nitrogen atoms) provides defined sites for further functionalization via electrophilic aromatic substitution (e.g., bromination, nitration, Friedel-Crafts acylation) without directly modifying the phenazine core [1]. This regiochemical predictability is a meaningful advantage over the unsubstituted DHBP, where electrophilic substitution would occur directly on the benzo[b]phenazine scaffold, potentially compromising its photochemical or redox properties. Synthetic chemists designing more complex phenazine-based architectures should select this derivative as a modular intermediate.

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